molecular formula C13H15FN2O2 B7570880 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione

5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione

Cat. No. B7570880
M. Wt: 250.27 g/mol
InChI Key: AUBZNGYVMJYPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione, also known as FMPD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMPD belongs to the class of imidazolidine-2,4-dione derivatives, which are known to possess biological activities such as anticonvulsant, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to possess anticonvulsant properties in animal models, suggesting its potential use in the treatment of epilepsy. In cancer research, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its ability to inhibit the growth of cancer cells, making it a potential candidate for developing anticancer drugs. In drug discovery, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been used as a scaffold for designing new compounds with improved biological activities.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is not fully understood but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to enhance the activity of GABA receptors, which are known to play a role in the regulation of neuronal excitability. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in animal models. In rats, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to increase the threshold for seizure induction, suggesting its potential use as an anticonvulsant. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer therapy. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione. One direction is to investigate its potential as an anticonvulsant in humans. Another direction is to explore its potential as an anticancer drug in animal models and humans. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be used as a scaffold for designing new compounds with improved biological activities. Further research is needed to fully understand the mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde with 5-methyl-3-propylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the final product. The yield of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

properties

IUPAC Name

5-(4-fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-3-8-16-11(17)13(2,15-12(16)18)9-4-6-10(14)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBZNGYVMJYPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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